Boc-aevd-cho

Vue d'ensemble

Description

Applications De Recherche Scientifique

Inhibition of Viruses

Boc-aevd-cho has shown potential in inhibiting viruses such as Bovine Viral Diarrhea Virus (BVDV). Research on aromatic cationic compounds revealed their inhibitory activity against RNA viruses like BVDV. These compounds exhibited inhibition at nanomolar concentrations without causing cytotoxicity, indicating their efficacy and safety for use in in vitro models (Givens et al., 2003).

Diagnostic Applications

Biosensors-on-chip (BoC) technology, which is distinct but conceptually related, has been leveraged for diagnostic applications, particularly in detecting diseases like cancer, infectious diseases, and neurodegenerative disorders. BoC systems represent a bridge between lab-based diagnostics and bedside patient care, showing potential for rapid, on-site disease detection (Chircov et al., 2020).

Neutron Absorption

Boron carbide films, associated with the broader category of Boc compounds, have been studied for their application in neutron detectors. These films, synthesized using plasma-enhanced chemical vapor deposition (PECVD), showed significant variations in neutron absorption, indicating their potential utility in neutron detection technologies (Bute et al., 2016).

Prevention of Viral Infections in Cell Cultures

This compound's analogs have been used to prevent BVDV infections in fetal fibroblast cell lines, crucial for research and commercial applications. Studies demonstrated that certain aromatic cationic compounds could effectively prevent and even eliminate BVDV infections in cell cultures, showcasing their utility in maintaining the integrity of cell-based research (Givens et al., 2004).

Electrophysiology in Brain-on-Chip (BoC) Biotechnology

BoC biotechnology, an emerging field, uses three-dimensional brain-like systems integrated with microfluidics platforms to replicate brain structures and functions. Electrophysiology techniques are critical in this domain for studying brain activity, indicating the potential of this compound analogs in neuroscience research (Forró et al., 2021).

Polyaniline Synthesis for Biosensor Applications

Polyaniline compounds, synthesized using various acids, have been incorporated into biosensors for the detection of BVDV, demonstrating the potential of this compound related compounds in biosensor technology for disease detection in livestock (Tahir et al., 2005).

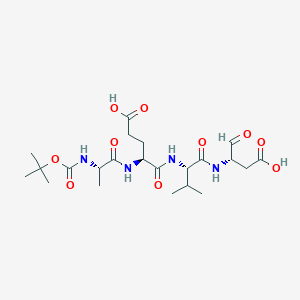

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O10/c1-11(2)17(20(34)24-13(10-27)9-16(30)31)26-19(33)14(7-8-15(28)29)25-18(32)12(3)23-21(35)36-22(4,5)6/h10-14,17H,7-9H2,1-6H3,(H,23,35)(H,24,34)(H,25,32)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMIJEIFDIXCPX-WSMBLCCSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

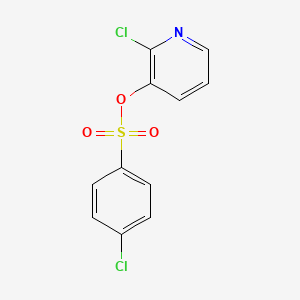

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

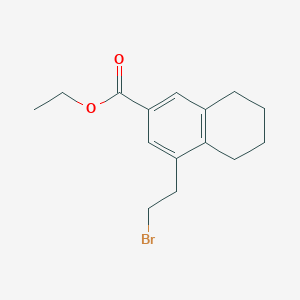

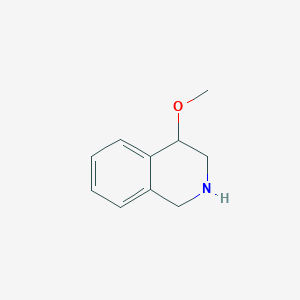

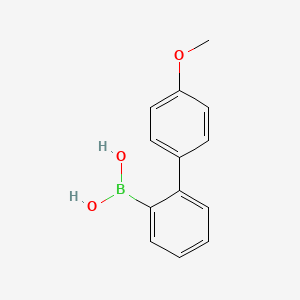

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)

![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)

![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)

![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)

![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)